盐酸班布特罗

描述

班布特罗是一种长效β-肾上腺素受体激动剂,主要用于治疗哮喘和其他与支气管痉挛相关的肺部疾病。 它是一种特布他林的前药,这意味着它在体内代谢生成活性药物特布他林 。 班布特罗以其延长作用时间而闻名,使其适用于哮喘的长期管理 .

科学研究应用

作用机制

班布特罗通过刺激β-肾上腺素受体,特别是β-2受体来发挥其作用。这种刺激导致细胞内腺苷酸环化酶的活化,腺苷酸环化酶催化三磷酸腺苷转化为环磷酸腺苷(cAMP)。 cAMP 水平升高导致支气管平滑肌松弛并抑制细胞(特别是肥大细胞)释放立即超敏反应介质 .

生化分析

Biochemical Properties

Bambuterol hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes and proteins. One of the primary interactions is with butyrylcholinesterase, an enzyme responsible for hydrolyzing bambuterol into terbutaline . This interaction is crucial as it controls the release of the active drug, terbutaline, which then stimulates beta2-adrenergic receptors. These receptors are linked to intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP, leading to smooth muscle relaxation and bronchodilation .

Cellular Effects

Bambuterol hydrochloride influences various cellular processes, particularly in smooth muscle cells of the respiratory tract. By increasing cyclic AMP levels, it promotes the relaxation of bronchial smooth muscle, thereby alleviating bronchospasm . Additionally, bambuterol hydrochloride can inhibit the release of mediators of immediate hypersensitivity from cells, especially mast cells, which play a role in allergic reactions . This inhibition helps reduce inflammation and improve respiratory function.

Molecular Mechanism

At the molecular level, bambuterol hydrochloride exerts its effects through the stimulation of beta2-adrenergic receptors. This stimulation activates intracellular adenyl cyclase, leading to an increase in cyclic AMP levels . The elevated cyclic AMP levels result in the relaxation of bronchial smooth muscle and inhibition of hypersensitivity mediator release. Furthermore, bambuterol hydrochloride’s prodrug nature means it is metabolized into terbutaline, which continues to activate beta2-adrenergic receptors, sustaining the therapeutic effects .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of bambuterol hydrochloride have been observed to change over time. The compound is stable to pre-systemic elimination and is slowly hydrolyzed to terbutaline, allowing for sustained release and prolonged action . Studies have shown that bambuterol hydrochloride can maintain its bronchodilatory effects for up to 24 hours, making it suitable for once-daily dosing . The inhibition of plasma cholinesterase by bambuterol hydrochloride is reversible, with enzyme activity returning to normal approximately two weeks after discontinuation .

Dosage Effects in Animal Models

In animal models, the effects of bambuterol hydrochloride vary with different dosages. At therapeutic doses, it effectively reduces bronchospasm and improves respiratory function . At higher doses, adverse effects such as tachycardia, hyperemia, and myocardial lesions have been observed, consistent with the known effects of beta-agonists . These findings highlight the importance of dose optimization to balance efficacy and safety.

Metabolic Pathways

Bambuterol hydrochloride is primarily metabolized by butyrylcholinesterase into terbutaline . This metabolic pathway is crucial for its prodrug nature, ensuring a controlled release of the active drug. Additionally, bambuterol hydrochloride undergoes oxidative metabolism, producing various metabolites that can be further hydrolyzed to terbutaline . This multi-step metabolic process contributes to the prolonged duration of action of bambuterol hydrochloride.

Transport and Distribution

After absorption, bambuterol hydrochloride is distributed preferentially to lung tissue, where it is hydrolyzed to terbutaline . This targeted distribution enhances its therapeutic effects on the respiratory system. The compound and its metabolites exhibit high first-pass hydrolytic stability, allowing for effective oral administration . The volume of distribution and protein binding characteristics of bambuterol hydrochloride further support its efficacy in treating respiratory conditions .

Subcellular Localization

The subcellular localization of bambuterol hydrochloride and its metabolites is primarily within the lung tissue, where the hydrolysis to terbutaline occurs . This localization is facilitated by the presence of butyrylcholinesterase in lung tissue, which ensures efficient conversion of the prodrug to its active form. The specific targeting of lung tissue enhances the bronchodilatory effects of bambuterol hydrochloride, making it a valuable therapeutic agent for asthma and related conditions .

准备方法

合成路线和反应条件

班布特罗的合成涉及几个关键步骤:

起始原料: 合成从3’,5’-二羟基苯乙酮开始。

二甲基氨基甲酰化: 该化合物与二甲基氨基甲酰氯反应生成5-乙酰基-1,3-亚苯基双(二甲基氨基甲酸酯)。

卤化: 然后使用溴将中间体卤化生成5-(溴乙酰基)-1,3-亚苯基双(二甲基氨基甲酸酯)。

胺化: 最后,溴代化合物与叔丁胺反应生成班布特罗.

工业生产方法

班布特罗的工业生产通常遵循相同的合成路线,但规模更大。该过程涉及仔细控制反应条件以确保最终产品的高收率和纯度。 自动化反应器和纯化系统的使用有助于实现质量一致性 .

化学反应分析

反应类型

班布特罗会经历几种类型的化学反应:

水解: 班布特罗在体内水解生成特布他林。

氧化: 它可以进行氧化反应,尽管这些反应不太常见。

常用试剂和条件

水解: 由血浆胆碱酯酶催化。

氧化: 通常需要强氧化剂。

取代: 通常涉及胺类等亲核试剂.

主要产物

水解: 生成特布他林。

氧化: 可以生成各种氧化衍生物。

取代: 导致修饰的氨基甲酸酯衍生物.

相似化合物的比较

班布特罗与其他β-肾上腺素受体激动剂进行比较,例如:

特布他林: 班布特罗是特布他林的前药,具有更长的作用时间。

沙丁胺醇: 两者均用于哮喘治疗,但班布特罗的作用时间更长。

福莫特罗: 另一种长效β-激动剂,但具有不同的药代动力学特性.

独特性

班布特罗的独特性在于其前药性质,与其他β-激动剂相比,它可以延长作用时间并减少给药频率 .

类似化合物

- 特布他林

- 沙丁胺醇

- 福莫特罗

属性

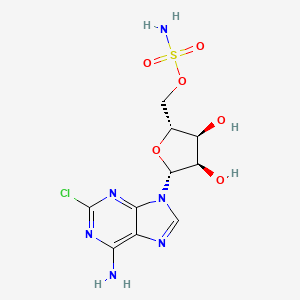

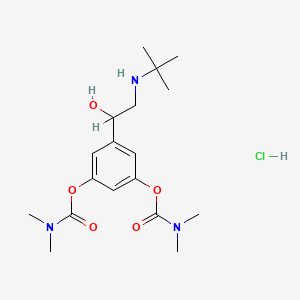

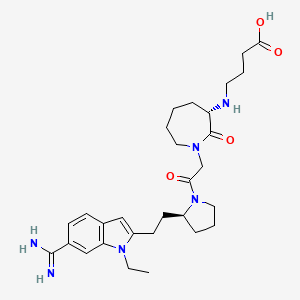

IUPAC Name |

[3-[2-(tert-butylamino)-1-hydroxyethyl]-5-(dimethylcarbamoyloxy)phenyl] N,N-dimethylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N3O5/c1-18(2,3)19-11-15(22)12-8-13(25-16(23)20(4)5)10-14(9-12)26-17(24)21(6)7/h8-10,15,19,22H,11H2,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANZXOIAKUNOVQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NCC(C1=CC(=CC(=C1)OC(=O)N(C)C)OC(=O)N(C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5048550 | |

| Record name | Bambuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

367.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

4.69e-01 g/L | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

The pharmacologic effects of bambuterol are at least in part attributable to stimulation through beta-adrenergic receptors (beta 2 receptors) of intracellular adenyl cyclase, the enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic AMP. Increased cyclic AMP levels are associated with relaxation of bronchial smooth muscle and inhibition of release of mediators of immediate hypersensitivity from cells, especially from mast cells. | |

| Record name | Bambuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

81732-65-2, 81732-46-9 | |

| Record name | Bambuterol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=81732-65-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bambuterol [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081732652 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bambuterol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01408 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Bambuterol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5048550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | BAMBUTEROL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y1850G1OVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Bambuterol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015478 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-formyl-N-[2-[4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidin-1-yl]ethyl]piperidine-4-carboxamide;hydrochloride](/img/structure/B1667653.png)

![5-Chloro-3-[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667658.png)

![3-[(2R,3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-5-chloro-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4(9),5,7,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667659.png)

![3-[(3R,4R,5S,6R)-3,4-Dihydroxy-6-[[(2S,4S,5S)-4-hydroxy-5-(methylamino)oxan-2-yl]oxymethyl]-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667660.png)

![3-[(3R,4R,5S,6R)-6-[[(2S,4S,5S)-5-Amino-4-hydroxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-methoxyoxan-2-yl]-13-methyl-3,13,23-triazahexacyclo[14.7.0.02,10.04,9.011,15.017,22]tricosa-1,4,6,8,10,15,17,19,21-nonaene-12,14-dione](/img/structure/B1667661.png)